N-(1H-Benzoimidazol-2-ylmethyl)-benzamide

Overview

Description

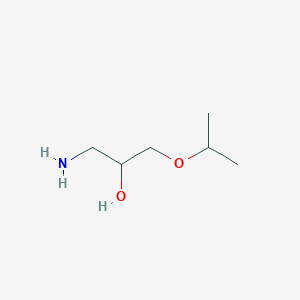

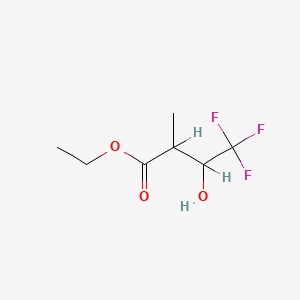

21HBMBA is a white crystalline compound, also known by various other names such as azaindole , 3-azindole , benzoglyoxaline , 1,3-diazaindene , and 3-benzodiazole . Its chemical structure consists of a benzimidazole moiety linked to a benzamide group.

2.

Synthesis Analysis

The synthesis of 21HBMBA involves the condensation of a benzimidazole derivative with a benzoyl chloride or benzoyl bromide. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

3.

Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been investigated theoretically using the B3LYP/6-311++G(d,p) basis set. The compound’s electronic and vibrational features have been studied. Vibrational assignments, Potential Energy Distribution (PED), and FT-IR/FT Raman data provide insights into its structural properties .

Scientific Research Applications

Antitumor and Bioactive Compounds

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide derivatives have demonstrated potential as antitumor agents, with specific compounds synthesized for their bioactivities. For instance, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, synthesized from commercially available raw materials, has shown potential antitumor effects and excellent bioactivities (H. Bin, 2015).

Heparanase Inhibitors

Some derivatives of this compound have been identified as inhibitors of the enzyme heparanase. These compounds, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, displayed notable heparanase inhibitory activity and showed promise in oral exposure studies in mice (Yong-Jiang Xu et al., 2006).

Antimicrobial Agents

A range of this compound derivatives have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. Some of these compounds have shown superior in vitro activities compared to standard drugs (E. Rajanarendar et al., 2008).

Molecular Docking and Antimicrobial Evaluation

N-benzimidazol-1-yl-methyl-benzamide derivatives have been evaluated for antimicrobial activity and studied through molecular docking. This research highlighted specific derivatives as effective antimicrobial compounds (Ritchu Sethi et al., 2016).

Catalysts in Chemical Reactions

Compounds like N-(1H-benzoimidazol-2-ylmethyl)-2-methoxy aniline have been used in synthesizing palladium complexes, which act as catalysts in the methoxycarbonylation of olefins. The catalytic activities of these complexes are influenced by their structure and the nature of other components in the reaction (Thandeka A. Tshabalala et al., 2018).

Vascular Endothelial Growth Factor Inhibitors

Derivatives of this compound have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potency in kinase selectivity and efficacy in tumor models (R. Borzilleri et al., 2006).

Mechanism of Action

Target of Action

N-(1H-Benzoimidazol-2-ylmethyl)-benzamide, a derivative of benzimidazole, has been found to have potent anticancer activity Benzimidazole derivatives are known to interact with various targets, contributing to their anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives are known to exhibit diverse mechanisms of action in cancer therapy . The correlation between the various mechanisms of action of benzimidazoles and the substitution pattern around the nucleus has been noted .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, contributing to their diverse anticancer activities .

Result of Action

Benzimidazole derivatives have been found to exhibit potent antimicrobial activity .

properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPWNQUPBLICPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350769 | |

| Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5805-60-7 | |

| Record name | N-[(1H-Benzimidazol-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)

![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)

![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)